molecular formula C11H14N2 B2728766 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 52460-28-3

1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2728766
CAS No.: 52460-28-3
M. Wt: 174.247
InChI Key: INVBVHACQOSOHS-UHFFFAOYSA-N
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Description

1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a methyl group at the N1 position and an isopropyl (propan-2-yl) group at the C2 position of the fused benzene-imidazole ring system. This compound is part of a broader class of benzimidazoles, which are renowned for their versatility in medicinal chemistry, materials science, and catalysis. Commercial availability is noted via suppliers like CymitQuimica, with pricing ranging from €147 (50 mg) to €512 (500 mg) .

Properties

IUPAC Name

1-methyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)11-12-9-6-4-5-7-10(9)13(11)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVBVHACQOSOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with isobutyraldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces reduced benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole and its derivatives as antimicrobial agents. For instance, derivatives of benzimidazole, which share structural similarities with this compound, have shown significant antibacterial and antifungal activities. In particular, compounds with similar structures have been synthesized and evaluated for their effectiveness against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimal inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting their potential as therapeutic agents .

Antiproliferative Properties
The compound has also been investigated for its antiproliferative properties against cancer cell lines. Studies on related compounds have demonstrated that they can inhibit the growth of cancer cells significantly. For example, N-alkylated derivatives of benzodiazole have shown promising results in inhibiting the proliferation of breast cancer cell lines (MDA-MB-231), indicating that structural modifications can enhance their biological activity .

Quantum Chemical Studies

Theoretical Investigations
Quantum chemical studies using Density Functional Theory (DFT) have been conducted to understand the electronic properties of this compound. These studies typically focus on calculating parameters such as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the reactivity and stability of the compound. Theoretical calculations have shown that modifications in the substituents can significantly affect these electronic properties, influencing the compound's potential applications in drug design .

Materials Science Applications

Electrochemical Devices
In materials science, compounds like this compound are being explored for their potential use in electrochemical devices such as fuel cells and batteries. The unique properties of benzodiazole derivatives make them suitable candidates for enhancing the performance of polymer electrolyte membranes due to their thermal stability and ionic conductivity .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Antimicrobial activity against bacteria and fungi; antiproliferative effects on cancer cell lines.
Quantum Chemistry DFT studies on electronic properties; influence of substituents on reactivity and stability.
Materials Science Potential use in electrochemical devices like fuel cells; enhances performance of polymer membranes.

Case Studies

  • Antimicrobial Efficacy Study
    A study investigated a series of benzimidazole derivatives similar to this compound for their antimicrobial activities against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives had MIC values significantly lower than conventional treatments, showcasing their potential as effective antimicrobial agents .
  • DFT Analysis for Drug Design
    A quantum chemical analysis utilizing DFT methods provided insights into the electronic structure of this compound. The study revealed how variations in substituent groups could optimize the compound’s properties for targeted drug design applications .

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and exhibits anticancer activity. Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its broad spectrum of biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

  • 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (): The methylthio (SMe) group at C2 introduces an electron-withdrawing effect compared to the isopropyl group.
  • 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole () :
    The piperidin-2-yl substituent introduces a basic nitrogen atom capable of hydrogen bonding and protonation at physiological pH. This group adds significant steric hindrance and rigidity compared to the isopropyl group, which may influence receptor binding or metabolic stability. Molecular weight increases to 215.3 g/mol (vs. 188.3 g/mol for the target compound) .

  • 1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole () :
    The pyrrolidine ring introduces a secondary amine, enhancing solubility and enabling salt formation. The bicyclic structure increases molecular complexity and may improve selectivity in biological targets. Commercial suppliers list this compound as a dihydrochloride salt, suggesting pharmaceutical relevance .

Impact of Aromatic and Bulky Substituents

  • 2-[(4-Phenylpiperazin-1-yl)methyl]-1-methyl-1H-benzodiazole () :
    The 4-phenylpiperazinylmethyl group introduces a bulky aromatic substituent, significantly increasing lipophilicity (logP) and molecular weight (MW = 322.4 g/mol). Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration .

  • Compounds 9a–9e () :
    These derivatives feature aryl thiazole-triazole acetamide side chains. The triazole ring enhances π-π stacking interactions, while the thiazole moiety may confer antimicrobial activity. For example, compound 9c (with a 4-bromophenyl group) showed distinct docking poses in molecular studies, suggesting enhanced binding affinity compared to simpler alkyl substituents .

Physical Properties

Compound Molecular Weight (g/mol) Key Substituent Notable Property
1-Methyl-2-(propan-2-yl)-benzodiazole 188.3 Isopropyl Moderate lipophilicity, commercial availability
1-Methyl-2-(methylsulfanyl)-benzodiazole 194.3 Methylthio Higher polarity, potential for H-bonding
2-(Piperidin-2-yl)-1-methyl-benzodiazole 215.3 Piperidine Enhanced basicity, steric bulk

Biological Activity

1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This structure features a benzodiazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzodiazole AStaphylococcus aureus4.0 μg/mL
Benzodiazole BEscherichia coli6.5 μg/mL
This compoundTBDTBD

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

Case Study: Antitumor Effects

In a study examining the effects of benzodiazole derivatives on cancer cells, it was found that specific compounds exhibited IC50 values as low as 2.32 μM against Mycobacterium tuberculosis, indicating potent antitumor activity without significant toxicity to normal cells .

Antiparasitic Activity

Benzodiazole compounds are also being explored for their antiparasitic properties. For instance, certain derivatives have shown efficacy against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease .

Table 2: Antiparasitic Activity

CompoundTarget ParasiteEfficacy Rate (%)
Benzodiazole CTrypanosoma cruzi85%
Benzodiazole DEntamoeba histolytica75%

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within pathogens and cancer cells. These interactions may inhibit essential cellular processes such as DNA replication and protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications to the benzodiazole core can lead to enhanced potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or catalytic conditions. For example, in studies of analogous benzimidazoles, reactions were conducted in ethanol/water mixtures with NaOH as a base, achieving yields of 65–85% after 6–8 hours . Optimization includes:

  • Catalyst screening : Use of p-toluenesulfonic acid (PTSA) or iodine for regioselectivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., N-alkylation byproducts).
    • Key Table :
SubstrateCatalystSolventYield (%)Reference
o-PhenylenediaminePTSAEthanol78
2-Acetyl benzimidazoleNaOH (10%)Ethanol/H₂O72

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Look for characteristic peaks:
  • N–CH₃ singlet at δ 3.4–3.6 ppm.
  • Isopropyl group: δ 1.2–1.4 ppm (CH₃) and δ 2.8–3.0 ppm (CH) .
  • ¹³C NMR : Benzodiazole carbons resonate at δ 140–160 ppm; isopropyl carbons at δ 20–25 ppm (CH₃) and δ 30–35 ppm (CH) .
    • X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for refinement. Asymmetric units may show planar benzodiazole rings with dihedral angles <10° relative to substituents .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

  • DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d,p) basis sets. Key parameters:
  • HOMO-LUMO gaps (ΔE ≈ 4–5 eV for stable derivatives).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Molecular Docking :
  • Dock into target proteins (e.g., HIV-1 protease) using AutoDock Vina.
  • Prioritize derivatives with binding energies < −7 kcal/mol and hydrogen bonds to catalytic residues (e.g., Asp25 in HIV-1 protease) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antitumor efficacy) for benzodiazole derivatives?

  • Approach :

Systematic SAR studies : Vary substituents at positions 1 and 2. For example:

  • Electron-withdrawing groups (F, NO₂) enhance antifungal activity (MIC < 1 µg/mL) .
  • Bulky alkyl groups (isopropyl) correlate with antitumor activity (IC₅₀ < 10 µM) .

Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and fungal strains (Candida albicans ATCC 10231) .

Data validation : Compare with control compounds (e.g., fluconazole for antifungal assays) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Crystallization Protocols :

  • Solvent diffusion : Use ethyl acetate/hexane (1:3) at 4°C.
  • Additives : Introduce 5% DMSO to disrupt π–π stacking.
  • Handling non-classical H-bonds : Stabilize crystals via C–H···π interactions (observed in analogous structures) .
    • Troubleshooting :
  • If twinning occurs, refine data with SHELXL’s TWIN/BASF commands .

Q. How can researchers address non-reproducible synthetic yields in scaled-up reactions?

  • Root cause analysis :

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dimerization products).
  • Oxygen sensitivity : Conduct reactions under nitrogen for air-sensitive intermediates .
    • Scale-up adjustments :
  • Replace batch reactors with flow chemistry setups for improved heat/mass transfer.
  • Optimize stoichiometry: Excess isopropyl iodide (1.2 eq.) improves alkylation efficiency .

Data Contradiction Analysis

Q. Why do some studies report divergent spectroscopic data for the same benzodiazole derivative?

  • Factors :

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts N–H peaks by 0.3–0.5 ppm .
  • Tautomerism : 1H- vs. 3H-tautomers in solution alter splitting patterns .
    • Resolution :
  • Use variable-temperature NMR to identify tautomeric equilibria.
  • Report solvent and concentration explicitly in methods .

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